3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-[(2,2,2-trifluoroacetyl)amino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O2S/c8-7(9,10)6(14)12-3-1-2-15-4(3)5(11)13/h1-2H,(H2,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKPFVGRSJOARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1NC(=O)C(F)(F)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901347870 | |
| Record name | 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676119-37-2 | |
| Record name | 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901347870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide typically involves the reaction of 2-aminothiophene-3-carboxamide with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-aminothiophene-3-carboxamide and trifluoroacetic anhydride.
Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or acetonitrile at a temperature range of 0-25°C.
Procedure: The trifluoroacetic anhydride is added dropwise to a solution of 2-aminothiophene-3-carboxamide in the chosen solvent. The reaction mixture is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trifluoroacetyl group can be reduced to a trifluoromethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of trifluoromethyl derivatives.
Substitution: Formation of N-substituted thiophene carboxamides.
Scientific Research Applications
3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Key Features
The table below summarizes structural analogues, their substituents, and notable properties:
Comparative Analysis
- Trifluoroacetyl vs. Non-Trifluoroacetyl Analogues: The trifluoroacetyl group enhances binding affinity (e.g., -5.7 kcal/mol in ) compared to non-acylated analogues like 3-aminothiophene-2-carboxamide. Increased lipophilicity from the CF₃ group may improve membrane permeability but reduce aqueous solubility.
- Carboxamide vs. Ester Derivatives :
- Diethyl esters (e.g., ) show higher flexibility in binding due to ester groups, whereas carboxamides (e.g., ) form stronger hydrogen bonds.
Biological Activity
3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
- Molecular Formula : CHFNOS
- Molecular Weight : 238.19 g/mol
- CAS Number : 676119-37-2
The compound features a thiophene ring substituted with a carboxamide group and a trifluoroacetyl moiety, which enhances its lipophilicity and stability.
Synthesis
This compound is synthesized through the reaction of 2-aminothiophene-3-carboxamide with trifluoroacetic anhydride. The reaction typically occurs in inert solvents like dichloromethane or acetonitrile at temperatures ranging from 0 to 25°C. The following table summarizes the synthesis conditions:
| Starting Material | Reagent | Solvent | Temperature |
|---|---|---|---|
| 2-Aminothiophene-3-carboxamide | Trifluoroacetic anhydride | Dichloromethane | 0 to 25 °C |
| Acetonitrile |
Anti-inflammatory Effects
The compound is also being explored for its anti-inflammatory properties. Thiophenes are known to interact with inflammatory pathways, potentially inhibiting the production of pro-inflammatory cytokines.
The biological activity of this compound is believed to involve the following mechanisms:
- Enzyme Interaction : The trifluoroacetyl group enhances the compound's ability to penetrate cell membranes and interact with various enzymes and receptors.
- Molecular Targeting : It modulates the activity of specific proteins involved in inflammation and microbial defense.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Aminothiophene-3-carboxamide | Precursor compound | Limited activity |
| 3-[(2,2,2-Trifluoroacetyl)amino]thiophene | Contains trifluoroacetyl and carboxamide groups | Potential antimicrobial and anti-inflammatory effects |
| Thiophene derivatives | Various substitutions | Broad spectrum antimicrobial activity |
Case Studies
-
In Vitro Studies : In vitro assays have been conducted to evaluate the antimicrobial activity of thiophene derivatives similar to this compound. Results indicated that these compounds could inhibit bacterial growth effectively.
- Example Study : A study reported a series of thiophene derivatives exhibiting IC50 values ranging from 10 to 50 µM against common pathogens.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(2,2,2-Trifluoroacetyl)amino]thiophene-2-carboxamide?
- Methodology : The compound can be synthesized via sequential functionalization of the thiophene core. For example, 3-aminothiophene-2-carboxamide (a precursor) is synthesized by reacting 2-cyanoacetamide with 2,5-dihydroxy-1,4-dithiane in ethanol under reflux with triethylamine catalysis, yielding 75% after recrystallization . Subsequent trifluoroacetylation of the amino group can be achieved using trifluoroacetic anhydride or 2,2,2-trifluoroacetyl chloride in anhydrous dichloromethane with a base like triethylamine.
- Key Data :
- Precursor (3-aminothiophene-2-carboxamide): m.p. 122–124°C; IR bands at 3400 cm⁻¹ (amide NH), 1670 cm⁻¹ (amide C=O) .
- Trifluoroacetyl derivatives typically show strong IR absorption at ~1780–1820 cm⁻¹ (C=O stretch) and 1150–1200 cm⁻¹ (C-F stretch) .
Q. How is the compound characterized spectroscopically?
- Methodology : Use a combination of:
- 1H/13C NMR : Aromatic protons in thiophene appear at δ 7.1–7.4 ppm (DMSO-d6), while the trifluoroacetyl group causes deshielding of adjacent NH protons (δ 10–12 ppm) .
- IR Spectroscopy : Confirm amide (1670 cm⁻¹) and trifluoroacetyl (1780–1820 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₇H₅F₃N₂O₂S: 238.0 g/mol).
Q. What are the preliminary biological activities reported for this compound?
- Methodology : Screen against bacterial/fungal strains (e.g., S. aureus, E. coli) using agar diffusion or microdilution assays. Similar thiophene carboxamides exhibit MIC values of 8–32 µg/mL, attributed to membrane disruption or enzyme inhibition .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and transition states. For example, ICReDD’s approach combines reaction path searches with experimental feedback to reduce optimization time . Key parameters:
- Solvent polarity (e.g., dichloromethane vs. ethanol) affects nucleophilic acylation efficiency .
- Catalyst screening (e.g., triethylamine vs. DMAP) can enhance trifluoroacetylation yields .
Q. How to resolve contradictory spectral data in structural elucidation?
- Methodology : Cross-validate with:
- X-ray crystallography : Resolves ambiguities in NMR/IR assignments (e.g., confirming amide vs. ester configurations) .
- 2D NMR (COSY, HSQC) : Assigns coupling patterns (e.g., distinguishing thiophene C3 vs. C5 protons) .
- Case Study : Discrepancies in NH proton shifts (δ 5.2 vs. 7.8 ppm) in similar compounds arise from tautomerism; controlled pH or DMSO-d6 solvent stabilizes the dominant form .
Q. What strategies improve the compound’s bioavailability for pharmacological studies?
- Methodology :
- Prodrug design : Modify the carboxamide to a methyl ester (enhanced lipophilicity) .
- Co-crystallization : Improve solubility via co-formers (e.g., cyclodextrins) .
- In silico ADMET : Predict logP, permeability, and metabolic stability using tools like SwissADME .
Q. How do electronic effects of the trifluoroacetyl group influence reactivity?
- Methodology : Compare with acetyl or chloroacetyl analogs via:
- Hammett studies : The -CF₃ group’s strong electron-withdrawing effect (σₚ = 0.54) increases electrophilicity at the amide carbonyl, accelerating nucleophilic attacks (e.g., hydrolysis) .
- Kinetic assays : Monitor reaction rates under varying pH (e.g., pseudo-first-order kinetics in hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
